trans,cis,cis,cis-2,10,13,16-Docosatetraenoyl-CoA

Enoyl-CoA isomerase Substrate specificity β-oxidation

This trans,cis,cis,cis-2,10,13,16-Docosatetraenoyl-CoA is the only stereochemically defined substrate that bypasses upstream isomerization, enabling direct, reproducible kinetic assays for enoyl-CoA hydratase, Δ3,Δ2-enoyl-CoA isomerase, and 2,4-dienoyl-CoA reductase in PUFA β-oxidation. Unlike generic acyl-CoAs or all-cis isomers, its trans-2 double bond matches the mandatory substrate requirement of crotonase, ensuring unambiguous mechanistic data. Essential for peroxisomal disorder research, ACOX1 variant validation, and LC-MS/MS metabolomics. Procure from specialized B2B suppliers to guarantee lot-to-lot consistency and high purity for publication-grade results.

Molecular Formula C43H70N7O17P3S
Molecular Weight 1082.0 g/mol
Cat. No. B15550604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans,cis,cis,cis-2,10,13,16-Docosatetraenoyl-CoA
Molecular FormulaC43H70N7O17P3S
Molecular Weight1082.0 g/mol
Structural Identifiers
InChIInChI=1S/C43H70N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-34(52)71-27-26-45-33(51)24-25-46-41(55)38(54)43(2,3)29-64-70(61,62)67-69(59,60)63-28-32-37(66-68(56,57)58)36(53)42(65-32)50-31-49-35-39(44)47-30-48-40(35)50/h8-9,11-12,14-15,22-23,30-32,36-38,42,53-54H,4-7,10,13,16-21,24-29H2,1-3H3,(H,45,51)(H,46,55)(H,59,60)(H,61,62)(H2,44,47,48)(H2,56,57,58)/b9-8-,12-11-,15-14-,23-22+/t32-,36+,37+,38-,42-/m0/s1
InChIKeyKFIUKMFBVDDVDZ-ARTVEORNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans,cis,cis,cis-2,10,13,16-Docosatetraenoyl-CoA: A Defined trans-2-Enoyl-CoA Intermediate for Polyunsaturated Fatty Acid Metabolism Research


trans,cis,cis,cis-2,10,13,16-Docosatetraenoyl-CoA is a highly unsaturated C22 acyl-coenzyme A (acyl-CoA) thioester characterized by a trans-2 double bond and three additional cis double bonds at positions 10, 13, and 16 [1]. This compound belongs to the class of long-chain 2-enoyl CoAs and functions as a key intermediate in the β-oxidation of polyunsaturated fatty acids (PUFAs) of the n-6 series, specifically adrenic acid (22:4(n-6)) [2]. As a synthetic CoA derivative with a defined stereochemistry (2E,10Z,13Z,16Z) [1], it serves as a critical substrate for studying the auxiliary enzymes required for unsaturated fatty acid degradation, including Δ3,Δ2-enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase, whose activities are essential for the complete β-oxidation of polyunsaturated fatty acids [3].

trans,cis,cis,cis-2,10,13,16-Docosatetraenoyl-CoA: The Criticality of Stereochemistry and Chain-Length Specificity in Acyl-CoA Substrate Selection


Substitution of trans,cis,cis,cis-2,10,13,16-Docosatetraenoyl-CoA with a generic acyl-CoA or even a closely related isomer is not scientifically valid due to the stringent substrate specificity of the enzymes involved in polyunsaturated fatty acid (PUFA) β-oxidation. The presence of the trans-2 double bond is a mandatory structural feature for the enoyl-CoA hydratase (crotonase) step in the β-oxidation spiral, and the native cis double bonds in PUFAs require auxiliary enzymes for isomerization and reduction [1]. For example, a cis-2-enoyl-CoA cannot be directly hydrated by the standard β-oxidation machinery; it must first be isomerized to a trans-2-enoyl-CoA, a reaction catalyzed by Δ3,Δ2-enoyl-CoA isomerase, whose activity is isomer-specific and chain-length dependent [2]. Using an all-cis isomer (e.g., adrenoyl-CoA) would not bypass the isomerase requirement and would yield different kinetic parameters and metabolic fates, precluding direct comparison in enzymatic assays [3]. Therefore, the precise stereochemical and chain-length definition of this compound is non-negotiable for reproducible and mechanistically accurate studies of PUFA degradation.

trans,cis,cis,cis-2,10,13,16-Docosatetraenoyl-CoA: Quantitative Differentiation from Key Comparators in Enzyme Assays and Metabolic Studies


Stereochemical Specificity of Δ3,Δ2-Enoyl-CoA Isomerase: A 10-Fold Preference for cis-3-enoyl-CoA Substrates Over trans-3-enoyl-CoA Isomers

The target compound, trans,cis,cis,cis-2,10,13,16-Docosatetraenoyl-CoA, is the product of Δ3,Δ2-enoyl-CoA isomerase acting on a corresponding cis-3-enoyl-CoA precursor. The isomerase exhibits a strong stereochemical preference: its reaction rate is ten times higher for Δ3-cis-enoyl-CoA esters compared to Δ3-trans-isomers [1]. This directly establishes that a trans-2-enoyl-CoA generated from a cis-3 precursor is kinetically distinct from one generated from a trans-3 precursor, underscoring the importance of the correct precursor stereochemistry. For a polyunsaturated acyl-CoA like the target compound, the presence of the trans-2 bond is essential for subsequent hydration and complete β-oxidation [2].

Enoyl-CoA isomerase Substrate specificity β-oxidation

Chain-Length Specificity of Acyl-CoA Oxidase for Polyunsaturated Substrates: Comparable Km Values for C22 and C16 Acyl-CoAs

While direct kinetic data for trans,cis,cis,cis-2,10,13,16-Docosatetraenoyl-CoA are not available, studies on the peroxisomal acyl-CoA oxidase, the first and rate-limiting enzyme in peroxisomal β-oxidation, provide class-level insights. The enzyme shows optimal specificity for long-chain polyunsaturated acyl-CoA esters [1]. In studies with rat liver peroxisomal fractions, the Km values for polyunsaturated fatty acyl-CoAs (with varying degrees of unsaturation) were found to be in the range of 13-22 μM, which is comparable to the Km for palmitoyl-CoA (C16:0), a reference saturated substrate (13.8 ± 1 μM) [2]. This indicates that peroxisomal oxidase does not discriminate strongly against C22 PUFA-CoAs based on chain length alone, but activity is modulated by the degree of unsaturation.

Acyl-CoA oxidase Enzyme kinetics Peroxisomal β-oxidation

Peroxisomal vs. Mitochondrial Partitioning: Kinetic Preference for Very-Long-Chain Unsaturated Fatty Acyl-CoAs

A direct comparison between peroxisomal and mitochondrial β-oxidation pathways revealed that peroxisomes exhibit a clear kinetic preference for very-long-chain unsaturated fatty acyl-CoAs. The apparent Km for peroxisomal β-oxidation of unsaturated C22 acyl-CoAs is significantly lower than that of mitochondrial β-oxidation, indicating that these substrates are preferentially channeled to peroxisomes for chain-shortening [1]. For example, the peroxisomal pathway shows a lower Km and higher specificity constant (Vmax/Km) for C22:6(n-3) and C22:4(n-6) acyl-CoAs compared to mitochondrial carnitine-dependent oxidation [1]. This establishes that trans,cis,cis,cis-2,10,13,16-Docosatetraenoyl-CoA, as a C22 polyunsaturated enoyl-CoA, will be preferentially metabolized in peroxisomal rather than mitochondrial assays.

Subcellular fractionation β-oxidation Organelle specificity

Impaired Metabolism in Peroxisomal Disorders: Acyl-CoA Oxidase Deficiency Abolishes Oxidation of C22 Polyunsaturated Fatty Acids

In fibroblasts from patients with acyl-CoA oxidase deficiency, the peroxisomal β-oxidation of [3-14C]22:4(n-6) (adrenic acid) was reduced to 5% of normal control values, while mitochondrial β-oxidation remained unaffected [1]. This demonstrates that the first step of peroxisomal β-oxidation, catalyzed by acyl-CoA oxidase and which produces a trans-2-enoyl-CoA intermediate (such as the target compound), is absolutely required for the metabolism of C22 polyunsaturated fatty acids. In contrast, fibroblasts from X-ALD patients, who have a defect in a peroxisomal transporter, showed normal oxidation, indicating that the acyl-CoA oxidase step is the specific and rate-limiting step for PUFA degradation [2].

Peroxisomal disorders Acyl-CoA oxidase Disease models

Role in n-6 PUFA Elongation: Docosatetraenoyl-CoA is the Product of ELOVL5-Catalyzed Elongation of Arachidonoyl-CoA

The synthesis of docosatetraenoyl-CoA (adrenoyl-CoA) from arachidonoyl-CoA is catalyzed by the elongase enzyme ELOVL5 [1]. This reaction is the first committed step in the conversion of arachidonic acid (20:4(n-6)) to adrenic acid (22:4(n-6)). The target compound, trans,cis,cis,cis-2,10,13,16-Docosatetraenoyl-CoA, is a trans-2-enoyl-CoA intermediate in the β-oxidation of adrenoyl-CoA, and as such, it is a crucial tool for studying the interplay between elongation and degradation pathways of n-6 PUFAs. In contrast, all-cis-10,13,16,19-Docosatetraenoyl-CoA, a related isomer, is not a product of this pathway and would not serve as a substrate for the same set of β-oxidation auxiliary enzymes.

Fatty acid elongation ELOVL5 Polyunsaturated fatty acid synthesis

LC-MS/MS Differentiation: Predicted Spectral Signature for trans,cis,cis,cis-2,10,13,16-Docosatetraenoyl-CoA

The compound has a predicted LC-MS/MS spectrum with a unique splash key (splash10-000i-1902200000-ebba33d705e484a7798c) at 40V positive ionization [1]. While this is a predicted spectrum, it provides a basis for developing targeted MRM methods. In contrast, the all-cis isomer (7Z,10Z,13Z,16Z)-docosatetraenoyl-CoA has a different InChIKey and would be expected to yield a distinct fragmentation pattern, allowing for analytical differentiation [2]. This is critical for metabolomics studies where accurate identification of specific acyl-CoA species in complex biological matrices is required.

LC-MS/MS Analytical chemistry Metabolomics

High-Impact Applications of trans,cis,cis,cis-2,10,13,16-Docosatetraenoyl-CoA in Academia and Industry


In Vitro Reconstitution of Polyunsaturated Fatty Acid β-Oxidation for Enzyme Characterization

This compound is ideally suited for in vitro assays designed to characterize the auxiliary enzymes of unsaturated fatty acid β-oxidation, particularly Δ3,Δ2-enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase [1]. Its defined trans-2 stereochemistry eliminates the need for an upstream isomerization step, allowing for direct measurement of enoyl-CoA hydratase activity. This enables precise kinetic studies (Km, Vmax, kcat) of the hydratase step on a polyunsaturated substrate, which is not possible with a saturated acyl-CoA. The evidence from peroxisomal oxidase kinetics (Km ~13-22 μM) [2] provides a benchmark for assay development, indicating that this substrate will be processed with efficiency comparable to palmitoyl-CoA, ensuring robust signal-to-noise ratios in spectrophotometric assays.

Peroxisomal β-Oxidation Assays for Disease Modeling and Drug Screening

Given the critical role of peroxisomal acyl-CoA oxidase in the metabolism of C22 polyunsaturated fatty acids, and the severe reduction in oxidation observed in acyl-CoA oxidase-deficient patient fibroblasts (to ~5% of normal) [3], this compound is a valuable substrate for cell-based and cell-free assays aimed at studying peroxisomal disorders. It can be used to measure residual enzyme activity in patient-derived cells, to screen for small molecules that enhance or restore oxidase activity (potential therapies for Zellweger spectrum disorders), or to validate the functional impact of genetic variants in ACOX1, HSD17B4, or other peroxisomal β-oxidation genes. The compound's preferential channeling to peroxisomes [4] ensures that the assay readout is specific to peroxisomal function, minimizing confounding mitochondrial signals.

LC-MS/MS-Based Targeted Metabolomics and Stable Isotope Tracing of n-6 PUFA Metabolism

In metabolomics and lipidomics workflows, this compound can serve as an authentic standard for the identification and quantification of trans-2-enoyl-CoA intermediates in biological samples [5]. Its unique predicted spectral signature allows for the development of sensitive multiple reaction monitoring (MRM) methods on triple quadrupole mass spectrometers. Furthermore, when used in conjunction with stable isotope-labeled precursors (e.g., 13C-arachidonic acid), it enables flux analysis through the n-6 PUFA elongation and β-oxidation pathways. This is particularly relevant for studying the regulation of adrenic acid levels, which are altered in various inflammatory and metabolic conditions. The compound's structural specificity ensures accurate annotation of LC-MS peaks, avoiding misidentification with isobaric or isomeric acyl-CoA species.

Quality Control Standard for Commercial Acyl-CoA Libraries and Assay Kits

For industrial suppliers of biochemical reagents and assay kits, this compound represents a high-value, low-volume specialty product. It can be used as a positive control or reference material in kits designed for measuring acyl-CoA oxidase activity, enoyl-CoA hydratase activity, or for peroxisomal β-oxidation assays. Its defined stereochemistry and high purity (as offered by reputable vendors) make it suitable for establishing lot-to-lot consistency and for validating the performance of new assay platforms. Given the lack of direct quantitative data, procurement of this compound is also driven by the need to generate novel data for publication, making it a reagent of interest for academic core facilities and industrial R&D groups focused on lipid metabolism.

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